Sodium 5,5-diallylbarbiturate
Description
Sodium 5,5-diallylbarbiturate (IUPAC: sodium 5,5-diallyl-2,4,6(1H,3H,5H)-pyrimidinetrione), commonly known as allobarbital, is a short-acting barbiturate derivative. Its molecular formula is C₁₀H₁₁N₂O₃Na, with a molecular weight of approximately 230.20 g/mol (acid form: C₁₀H₁₂N₂O₃) . Structurally, it features two allyl groups (CH₂CHCH₂) at the 5th position of the barbituric acid core (Figure 1). As a sodium salt, it exhibits enhanced water solubility compared to its free acid form, a critical property for pharmaceutical formulations .
Barbiturates like allobarbital act primarily as central nervous system depressants, historically used as sedatives or anesthetics. However, due to risks of dependence and overdose, its clinical use has declined in favor of safer alternatives like benzodiazepines .
Propriétés
Numéro CAS |
15130-95-7 |
|---|---|
Formule moléculaire |
C10H10N2Na2O3 |
Poids moléculaire |
230.2 g/mol |
Nom IUPAC |
sodium;5,5-bis(prop-2-enyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C10H12N2O3.Na/c1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14;/h3-4H,1-2,5-6H2,(H2,11,12,13,14,15);/q;+1/p-1 |
Clé InChI |
XGUUCCVRACSUAD-UHFFFAOYSA-M |
SMILES |
C=CCC1(C(=O)NC(=O)[N-]C1=O)CC=C.[Na+] |
SMILES canonique |
C=CCC1(C(=O)NC(=O)[N-]C1=O)CC=C.[Na+] |
Autres numéros CAS |
15130-95-7 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physicochemical Comparison
*Note: Melting points and solubility are influenced by crystallinity; sodium salts generally exhibit higher aqueous solubility than free acids.
Key Observations :
- Substituent Effects : Allyl groups (C₃H₅) in allobarbital introduce steric bulk and unsaturation, reducing metabolic stability compared to ethyl or methyl groups. This contributes to its short duration of action .
- Solubility: Sodium salts like allobarbital and barbital are more water-soluble than non-ionic derivatives (e.g., amobarbital), facilitating intravenous administration .
- Thermal Stability: 5,5-Dimethylbarbituric acid has a notably high melting point (278–279°C), attributed to strong hydrogen bonding in its crystal lattice, as observed in polymorphic studies of related compounds .
Pharmacological Activity
Barbiturates exhibit varying durations of action based on substituent lipophilicity and metabolic pathways. Table 2 summarizes pharmacological differences.
Table 2: Pharmacological Comparison
Key Findings :
- Allobarbital’s Short Action : The allyl groups accelerate hepatic metabolism via cytochrome P450 enzymes, limiting its half-life .
- Barbital’s Long Action : Ethyl groups enhance lipophilicity, promoting accumulation in adipose tissue and prolonged effects .
- Phenobarbital’s Selectivity: The phenyl group enhances binding to GABAₐ receptors, making it effective for epilepsy despite low solubility .
Research Insights
Crystal Structure and Stability
Studies on 5,5-dibromobarbituric acid and analogs reveal that bulky 5th-position substituents (e.g., bromine, allyl) disrupt hydrogen-bonding networks, reducing crystallinity and stability. This impacts formulation shelf-life . In contrast, 5,5-dimethylbarbituric acid forms stable polymorphs due to symmetric methyl groups, highlighting the role of substituent symmetry in solid-state properties .
Q & A
Basic: What experimental methods are recommended for synthesizing and purifying sodium 5,5-diallylbarbiturate?
Answer:
The synthesis typically involves the condensation of diallyl malonate with urea under alkaline conditions, followed by acidification to isolate the barbituric acid derivative. Sodium salt formation is achieved by reacting the free acid with sodium hydroxide. Purification is critical; recrystallization from ethanol-water mixtures (1:1 v/v) at 60°C yields high-purity crystals. Characterization via melting point analysis (expected MP: 171°C) and elemental analysis (C, H, N) ensures structural fidelity . For reproducibility, follow standardized protocols for barbiturate synthesis, ensuring stoichiometric control of reactants and inert atmospheres to prevent oxidation .
Basic: How should researchers characterize sodium 5,5-diallylbarbiturate to confirm its structural identity?
Answer:
Use a multi-technique approach:
- Spectroscopy:
- ¹H/¹³C NMR: Confirm allyl group protons (δ 5.0–5.8 ppm) and carbonyl carbons (δ 165–175 ppm).
- IR: Validate carbonyl stretches (~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹).
- Elemental Analysis: Match experimental C/H/N ratios to theoretical values (C: 57.69%, H: 5.81%, N: 13.46%).
- X-ray Diffraction (XRD): Compare crystallographic data to reference structures (e.g., CSD entry for allobarbital) .
Basic: What are the aqueous solubility properties of sodium 5,5-diallylbarbiturate, and how do temperature and pH affect them?
Answer:
Solubility data from Handbook of Aqueous Solubility Data (Yalkowsky et al.):
| Temperature (°C) | Solubility (g/L) | Method |
|---|---|---|
| 20 | 0.60 | Gravimetry |
| 37 | 1.08 | UV-Vis |
| 100 | 14.70 | Gravimetry |
The compound exhibits increased solubility at higher temperatures and alkaline pH (>9.0) due to deprotonation of the barbiturate ring. Adjust pH using phosphate or carbonate buffers for controlled dissolution .
Advanced: What methodologies are suitable for investigating the pharmacokinetics of sodium 5,5-diallylbarbiturate in vivo?
Answer:
- Animal Models: Administer intravenously (5–10 mg/kg in rodents) to assess plasma half-life (reported ~3–4 hours for short-acting barbiturates).
- Analytical Quantification: Use HPLC-UV (λ = 254 nm) with a C18 column and mobile phase of acetonitrile:water (30:70, 0.1% TFA). Calibrate against a standard curve (1–50 µg/mL, R² > 0.99).
- Metabolite Identification: Employ LC-MS/MS to detect hydroxylated or conjugated metabolites in hepatic microsomal assays .
Advanced: How can researchers resolve contradictions in reported solubility or stability data for sodium 5,5-diallylbarbiturate?
Answer:
- Reproducibility Checks: Replicate experiments under identical conditions (e.g., pH, ionic strength, solvent grade).
- Variable Isolation: Test individual factors (e.g., light exposure, oxygen levels) using controlled stability chambers.
- Cross-Validation: Compare results with structurally analogous barbiturates (e.g., phenobarbital solubility trends) to identify outliers .
Advanced: What advanced analytical techniques are recommended for detecting impurities or degradation products in sodium 5,5-diallylbarbiturate formulations?
Answer:
- High-Resolution Mass Spectrometry (HR-MS): Identify unknown impurities with ppm-level mass accuracy.
- Forced Degradation Studies: Expose samples to heat (80°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) to simulate degradation pathways.
- Nuclear Magnetic Resonance (NMR) Dynamics: Use 2D-COSY or HSQC to trace structural changes in degraded samples .
Basic: What safety protocols are essential when handling sodium 5,5-diallylbarbiturate in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and N95 masks to prevent inhalation of fine particles.
- Ventilation: Use fume hoods for weighing and dissolution steps.
- Waste Disposal: Neutralize acidic/basic waste before disposal in designated chemical containers .
Advanced: How can researchers optimize experimental designs to study the interaction of sodium 5,5-diallylbarbiturate with biological targets?
Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model binding to GABAA receptors, focusing on the barbiturate-binding pocket (PDB ID: 6HUP).
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry in vitro.
- Electrophysiology: Patch-clamp assays on neuronal cells quantify GABAergic potentiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
